3-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine
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Overview
Description
3-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperazine moiety and a pyrrole ring
Preparation Methods
The synthesis of 3-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the pyridazine core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated pyridazine with piperazine, followed by methylsulfonylation.
Attachment of the pyrrole ring: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a pyrrole boronic acid or pyrrole halide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyridazine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridazine or pyrrole rings, depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong acids or bases for substitution, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: It could be explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 3-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine include other pyridazine derivatives, piperazine-containing compounds, and pyrrole-substituted molecules. These compounds may share some chemical properties but differ in their biological activity, stability, or reactivity. Examples include:
Pyridazine derivatives: Compounds like 3,6-dichloropyridazine or 3,6-dimethylpyridazine.
Piperazine-containing compounds: Molecules such as 1-(4-methylsulfonyl)piperazine or 1-(4-chloropiperazin-1-yl)pyridazine.
Pyrrole-substituted molecules: Compounds like 1-(1H-pyrrol-1-yl)benzene or 2-(1H-pyrrol-1-yl)pyridine.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-(4-methylsulfonylpiperazin-1-yl)-6-pyrrol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-21(19,20)18-10-8-17(9-11-18)13-5-4-12(14-15-13)16-6-2-3-7-16/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRVEFPIPYSZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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